Ethylenediamine dihydroiodide

Catalog No.
S601123
CAS No.
5700-49-2
M.F
C2H9IN2
M. Wt
188.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylenediamine dihydroiodide

CAS Number

5700-49-2

Product Name

Ethylenediamine dihydroiodide

IUPAC Name

ethane-1,2-diamine;hydroiodide

Molecular Formula

C2H9IN2

Molecular Weight

188.01 g/mol

InChI

InChI=1S/C2H8N2.HI/c3-1-2-4;/h1-4H2;1H

InChI Key

LTALGLGRMHWWKA-UHFFFAOYSA-N

SMILES

C(CN)N.I.I

Synonyms

1,2-diaminoethane, 1,2-ethanediamine, edamine, ethane-1,2-diamine, ethyl diamine, ethylenediamine, ethylenediamine (1:1) sulfate, ethylenediamine (1:1) sulfite, ethylenediamine conjugate acid, ethylenediamine dihydrobromide, ethylenediamine dihydrochloride, ethylenediamine dihydrogen iodide, ethylenediamine dihydroiodide, ethylenediamine dinitrate, ethylenediamine hydrochloride, ethylenediamine monohydrochloride, ethylenediamine phosphate, ethylenediamine sulfate, ethylenediamine, 3H-labeled cpd

Canonical SMILES

C(CN)N.I

Catalysis:

EDDI serves as a versatile ligand in catalysis, facilitating chemical reactions by binding to metal ions and altering their reactivity. This allows researchers to develop new and efficient catalysts for various processes, including:

  • Organic synthesis: EDDI can be used in the synthesis of complex organic molecules, such as pharmaceuticals and fine chemicals .
  • Polymerization reactions: EDDI can act as a catalyst for the polymerization of various monomers, contributing to the development of new materials with specific properties .

Organic Synthesis:

Beyond its role as a catalyst ligand, EDDI itself participates directly in certain organic synthesis reactions. It acts as a:

  • Precursor: EDDI can be converted into other valuable organic compounds, such as heterocycles and N-heterocyclic carbenes, which find applications in drug discovery and materials science .
  • Reagent: EDDI's unique properties make it a valuable reagent in specific organic reactions, such as alkylation and acylation, providing new synthetic pathways for researchers .

Corrosion Inhibition:

EDDI exhibits excellent corrosion inhibition properties, particularly for copper and its alloys. Researchers study its effectiveness in:

  • Protecting metals in various environments: EDDI forms a protective layer on metal surfaces, preventing corrosion caused by factors like oxygen, water, and chloride ions .
  • Developing environmentally friendly inhibitors: EDDI offers a potential eco-friendly alternative to traditional chromate-based corrosion inhibitors, which are harmful to the environment .

Other Research Applications:

Beyond the mentioned areas, EDDI finds use in various other scientific research fields, including:

  • Material science: EDDI participates in the development of new materials with specific properties, such as semiconductors and ionic liquids .
  • Biological research: EDDI's ability to bind to metal ions makes it relevant in studies of metal transport and metabolism in biological systems .

Ethylenediamine dihydroiodide is an organic compound with the chemical formula C2H8N22HI\text{C}_2\text{H}_8\text{N}_2\cdot 2\text{HI}. It is a salt formed from ethylenediamine and hydroiodic acid, characterized by its white to off-white crystalline appearance. This compound is notable for its role as a source of iodide, particularly in animal nutrition, where it is added to feed as a dietary supplement to prevent iodine deficiency. Ethylenediamine dihydroiodide is also recognized for its potential use in various pharmaceutical applications due to its unique chemical properties.

In animals, EDDI serves as a source of iodine. Upon ingestion, EDDI dissociates in the digestive tract, releasing iodide ions (I⁻). These iodide ions are absorbed into the bloodstream and incorporated into various biological molecules, including thyroid hormones, which are essential for regulating metabolism, growth, and development [].

EDDI is generally considered safe (GRAS) by the US Food and Drug Administration (FDA) when used as a source of iodine in animal feed []. However, excessive intake can lead to iodine toxicity, characterized by symptoms like nausea, vomiting, and diarrhea [].

Precautions:

  • EDDI should be handled with care to avoid inhalation or ingestion.
  • Eye and skin contact should be avoided.
  • Proper personal protective equipment (PPE) should be worn when handling EDDI.
, primarily due to the presence of both amine and iodide functional groups. Key reactions include:

  • Formation of Iodinated Compounds: Ethylenediamine dihydroiodide can react with other organic compounds to introduce iodide groups, which can be useful in synthesizing iodinated pharmaceuticals.
  • Complexation Reactions: The amine groups can act as ligands, forming coordination complexes with various metal ions, which may have applications in catalysis or materials science.

The reaction with hydrochloric acid forms ethylenediamine dihydrochloride, showcasing its ability to undergo protonation reactions under acidic conditions .

Ethylenediamine dihydroiodide exhibits several biological activities:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for use in antimicrobial formulations.
  • Iodine Supplementation: As a source of iodide, it plays a crucial role in preventing iodine deficiency in livestock and may contribute to thyroid health by providing necessary iodine .
  • Potential Allergens: While it has beneficial uses, ethylenediamine dihydroiodide can also act as a skin sensitizer, potentially leading to allergic reactions upon contact .

The synthesis of ethylenediamine dihydroiodide typically involves the following methods:

  • Neutralization Reaction: Ethylenediamine is reacted with hydroiodic acid. This straightforward reaction yields ethylenediamine dihydroiodide as the product:
    C2H8N2+2HIC2H8N22HI\text{C}_2\text{H}_8\text{N}_2+2\text{HI}\rightarrow \text{C}_2\text{H}_8\text{N}_2\cdot 2\text{HI}
  • Crystallization: The resulting solution can be crystallized to obtain pure ethylenediamine dihydroiodide by evaporating the solvent under controlled conditions.
  • Alternative Routes: Other methods may involve the reaction of ethylenediamine with iodine in the presence of a reducing agent to form the iodide salt .

Ethylenediamine dihydroiodide has several important applications:

  • Animal Feed Additive: It is primarily used as an iodide source in animal feeds to ensure adequate iodine intake for livestock.
  • Pharmaceuticals: Its properties make it useful in the synthesis of iodinated drugs and as an ingredient in topical formulations.
  • Research and Development: Ethylenediamine dihydroiodide is also utilized in laboratory settings for various chemical syntheses and studies related to coordination chemistry .

Studies on the interactions of ethylenediamine dihydroiodide focus on its biological and chemical reactivity:

  • Skin Sensitization Studies: Research indicates that this compound can induce allergic reactions, highlighting the need for caution when handling it .
  • Metal Complex Formation: Interaction studies demonstrate its ability to form stable complexes with transition metals, which are relevant for catalysis and materials science applications .

Ethylenediamine dihydroiodide shares similarities with several other compounds, particularly those containing amines or iodides. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Ethylenediamine DihydrochlorideC2H8N22HCl\text{C}_2\text{H}_8\text{N}_2\cdot 2\text{HCl}Used in pharmaceuticals; potential allergen .
Iodopropynyl ButylcarbamateCC13H16I\text{C}_{13}\text{H}_{16}\text{I}A broad-spectrum preservative; used in cosmetics and personal care products.
Potassium IodideKI\text{KI}Commonly used as an iodide supplement; has different solubility properties.
Sodium IodideNaI\text{NaI}Used in medical imaging and as a dietary supplement; more soluble than ethylenediamine dihydroiodide.

Uniqueness of Ethylenediamine Dihydroiodide

Ethylenediamine dihydroiodide's uniqueness lies in its dual functionality as both an amine and a source of iodide, making it particularly valuable for applications requiring both properties. Unlike other iodides, its incorporation into animal feed highlights its specific role in nutrition rather than solely pharmaceutical or industrial uses.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

187.98105 g/mol

Monoisotopic Mass

187.98105 g/mol

Heavy Atom Count

5

UNII

721M52NQ5L

Related CAS

107-15-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (91.84%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (93.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.84%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5700-49-2

Wikipedia

Ethylenediamine dihydriodide

Drug Warnings

VET: .../EDDI INTAKE/ SHOULD BE CURTAILED PRIOR TO CALVING, SHIPPING, VACCINATION, OR OTHER STRESSFUL SITUATIONS BECAUSE STRESS IS MAJOR FACTOR IN DEVELOPMENT OF EDDI-RELATED INFECTIONS.
MORE RESEARCH IS NEEDED TO CHARACTERIZE DISEASE-ENHANCING ACTIONS OF EDDI REPORTED BY PRACTITIONERS & CATTLEMEN.

General Manufacturing Information

1,2-Ethanediamine, hydriodide (1:2): ACTIVE
EDDI IS MIXED WITH TRACE MINERAL SALT BLOCKS, MINERAL SUPPLEMENTS, FEEDS, OR MOLASSES.
IODINE SOURCE, ALTERNATIVE. CONTAINS APPROX 80% IODINE. ...AS FEED ADDITIVE...ESPECIALLY IN IODINE DEFICIENT SOIL AREAS.
MILK FROM TREATED CATTLE IS NOT FIT FOR HUMAN CONSUMPTION.

Dates

Modify: 2023-08-15

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